5-Methoxy-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid
CAS No.: 54709-09-0
Cat. No.: VC7362272
Molecular Formula: C12H12N2O3
Molecular Weight: 232.239
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54709-09-0 |
|---|---|
| Molecular Formula | C12H12N2O3 |
| Molecular Weight | 232.239 |
| IUPAC Name | 5-methoxy-1-(4-methylphenyl)pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H12N2O3/c1-8-3-5-9(6-4-8)14-11(17-2)7-10(13-14)12(15)16/h3-7H,1-2H3,(H,15,16) |
| Standard InChI Key | FIYBHJRHNIWWLU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)OC |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s core consists of a pyrazole ring substituted with:
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A methoxy group (-OCH₃) at position 5, which donates electron density through resonance effects.
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A p-tolyl group at position 1, introducing steric bulk and lipophilicity.
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A carboxylic acid group (-COOH) at position 3, enabling hydrogen bonding and derivatization.
The para-methyl group on the aryl ring enhances solubility in organic solvents compared to meta-substituted analogs . Computational models suggest that the methoxy group’s electron-donating nature increases electron density at the pyrazole’s C-4 position, favoring electrophilic substitution reactions .
Physicochemical Properties
While experimental data for this compound is sparse, properties can be extrapolated from structurally similar molecules:
Synthetic Pathways
Cyclocondensation Strategy
Pyrazole rings are typically synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For this derivative:
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Hydrazine precursor: p-Tolylhydrazine reacts with a β-keto ester (e.g., ethyl acetoacetate) to form a 5-methoxy pyrazole intermediate.
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Methoxy introduction: Nucleophilic substitution using methyl iodide or dimethyl sulfate under basic conditions.
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Carboxylation: Hydrolysis of the ester group to yield the carboxylic acid .
Key challenges include regioselectivity in ring formation and avoiding over-oxidation during carboxylation.
Industrial-Scale Considerations
Optimized conditions for high yield (>75%) involve:
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Catalysts: Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
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Solvents: Polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
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Purification: Recrystallization from ethanol/water mixtures .
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles to the C-4 position of the pyrazole ring:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-Nitro derivative | 60–68% |
| Sulfonation | SO₃/H₂SO₄ | 4-Sulfo derivative | 55% |
| Halogenation | Cl₂/FeCl₃ | 4-Chloro derivative | 70% |
Biological and Pharmacological Insights
Anticancer Activity
Pyrazole analogs exhibit dose-dependent cytotoxicity. For example, 5-methyl-1-p-tolyl-1H-pyrazole-3-carboxylic acid demonstrated an IC₅₀ of 14.97 μM against MDA-MB-468 breast cancer cells . The methoxy variant may enhance ROS generation and caspase-3 activation, though specific studies are pending.
Comparative Analysis with Analogous Compounds
| Compound | Key Difference | Bioactivity Impact |
|---|---|---|
| 5-Methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid | Methyl vs. methoxy | Reduced metabolic stability |
| 5-Hydroxy-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid | Hydroxy vs. methoxy | Higher polarity, faster clearance |
The methoxy group in the target compound balances lipophilicity and metabolic resistance, making it preferable for CNS-targeted therapies .
Challenges and Future Directions
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Synthetic bottlenecks: Regioselective introduction of the p-tolyl group remains inefficient.
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Pharmacokinetic profiling: In vivo studies are needed to assess oral bioavailability.
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Target identification: Proteomic screens could elucidate binding partners beyond COX-2.
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